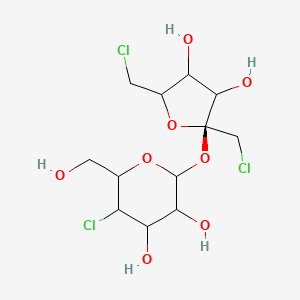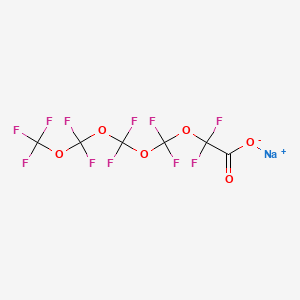
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of (Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium typically involves multi-step organic reactions. One common synthetic route includes the reaction of dimethylamine with a suitable nitroalkene under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Analyse Chemischer Reaktionen
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium involves its interaction with molecular targets through its functional groups. The dimethylamino group can interact with nucleophiles, while the nitro group can participate in redox reactions. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates that exert specific effects.
Vergleich Mit ähnlichen Verbindungen
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium can be compared with similar compounds such as:
N-(3-(dimethylamino)propylidene)-N-methylmethanaminium: Lacks the nitro group, resulting in different reactivity and applications.
N-(3-(dimethylamino)-2-nitropropylidene)-N-methylmethanaminium: Has a different alkylidene moiety, affecting its chemical properties
Eigenschaften
Molekularformel |
C7H14N3O2+ |
|---|---|
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
[3-(dimethylamino)-2-nitroprop-2-enylidene]-dimethylazanium |
InChI |
InChI=1S/C7H14N3O2/c1-8(2)5-7(10(11)12)6-9(3)4/h5-6H,1-4H3/q+1 |
InChI-Schlüssel |
LUXZCJFDGCQXHR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C(C=[N+](C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)



![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)

